Duvelisib R enantiomer is a chiral compound classified as a dual inhibitor of phosphoinositide 3-kinases, specifically targeting the delta and gamma isoforms of these enzymes. It is primarily utilized in the treatment of certain hematological malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma, particularly in patients who have undergone multiple prior therapies. The compound is known chemically as C22H17ClN6O, with a molecular weight of 416.86 g/mol, and is identified by the CAS number 1261590-48-0 .
The synthesis of Duvelisib R enantiomer involves several steps typical for the production of chiral molecules. The process generally includes:
The specific synthetic routes can vary based on the desired yield and purity levels, but detailed methodologies are often proprietary to pharmaceutical developers .
Duvelisib R enantiomer features a complex molecular structure characterized by:
The structure includes a chlorinated aromatic ring and a purine-like moiety that contributes to its biological activity as a kinase inhibitor .
Duvelisib R enantiomer participates in various chemical reactions relevant to its function as a kinase inhibitor:
These reactions underscore its role in modulating cellular signaling pathways involved in cancer progression .
The mechanism of action for Duvelisib R enantiomer involves:
Clinical studies have demonstrated its effectiveness in reducing tumor burden in patients with relapsed or refractory forms of leukemia and lymphoma .
Duvelisib R enantiomer exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies used in drug development .
Duvelisib R enantiomer is primarily applied in oncology:
The ongoing research into its pharmacodynamics and pharmacokinetics continues to expand its potential applications within oncology and beyond .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: